2H-1,2,3-Triazole Regioisomer Thermodynamic Stability Advantage Over the 1H Tautomer
The target compound features a 2H-1,2,3-triazole leaving group, whereas the closest commercially available analog—1-(1-(benzylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole (CAS 2097900-56-4)—bears a 1H-1,2,3-triazole . Millimeter-wave spectroscopic studies demonstrate that the 2H-1,2,3-triazole tautomer is more stable than the 1H form by approximately 3.5–4.5 kcal/mol in the gas phase [1]. In the context of SuTEx chemistry, the triazole serves as the leaving group during nucleophilic attack by a protein tyrosine or lysine residue; the intrinsic thermodynamic stability of the 2H tautomer is predicted to slow the rate of triazole departure relative to the 1H form, thereby modulating the electrophilic reactivity profile and potentially narrowing the set of protein sites engaged [2]. This reactivity difference is not achievable with the 1H regioisomer.
| Evidence Dimension | Tautomer thermodynamic stability (gas-phase free energy difference) |
|---|---|
| Target Compound Data | 2H-1,2,3-triazole tautomer; more stable form in gas phase |
| Comparator Or Baseline | 1H-1,2,3-triazole tautomer (as in CAS 2097900-56-4); less stable by ∼3.5–4.5 kcal/mol in gas phase |
| Quantified Difference | ΔG ≈ 3.5–4.5 kcal/mol favoring the 2H tautomer in the gas phase |
| Conditions | Millimeter-wave spectroscopy; gas-phase equilibrium measurements [1] |
Why This Matters
The 2H vs 1H regioisomer directly controls the leaving-group propensity of the SuTEx warhead, which governs the rate and selectivity of covalent protein modification; procurement of the wrong regioisomer yields a fundamentally different chemical probe.
- [1] McNaughton D, Evans CJ, Robertson EG, et al. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C₂H₃N₃) by millimeter-wave spectroscopy. 2022. DOI: 10.1063/5.0100405. View Source
- [2] Hahm HS, Toroitich EK, Borne AL, Brulet JW, Libby AH, Yuan K, et al. Global targeting of functional tyrosines using sulfur-triazole exchange chemistry. Nat Chem Biol. 2020;16(2):150-159. View Source
